1-Methoxypropane-2-sulfonyl fluoride

SuFEx click chemistry Covalent warhead stability Synthetic methodology

1-Methoxypropane-2-sulfonyl fluoride (CAS 1934628-75-7, molecular formula C4H9FO3S, molecular weight 156.18 g/mol) is an aliphatic sulfonyl fluoride bearing a 1-methoxypropane backbone with the sulfonyl fluoride group at the 2-position. The compound belongs to the class of sulfonyl fluoride (SF) electrophiles, recognized as privileged covalent warheads in chemical biology and as versatile SVI F hubs in sulfur(VI) fluoride exchange (SuFEx) click chemistry.

Molecular Formula C4H9FO3S
Molecular Weight 156.18 g/mol
Cat. No. B13245193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxypropane-2-sulfonyl fluoride
Molecular FormulaC4H9FO3S
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC(COC)S(=O)(=O)F
InChIInChI=1S/C4H9FO3S/c1-4(3-8-2)9(5,6)7/h4H,3H2,1-2H3
InChIKeyWPFDYTLZDBBVMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxypropane-2-sulfonyl fluoride: Technical Profile and Procurement Considerations for Sulfonyl Fluoride Electrophiles


1-Methoxypropane-2-sulfonyl fluoride (CAS 1934628-75-7, molecular formula C4H9FO3S, molecular weight 156.18 g/mol) is an aliphatic sulfonyl fluoride bearing a 1-methoxypropane backbone with the sulfonyl fluoride group at the 2-position . The compound belongs to the class of sulfonyl fluoride (SF) electrophiles, recognized as privileged covalent warheads in chemical biology and as versatile SVI F hubs in sulfur(VI) fluoride exchange (SuFEx) click chemistry [1][2]. Its structural architecture comprises a reactive sulfonyl fluoride terminus separated from a moderately electron-donating methoxy group by a short hydrocarbon linker, creating differential reactivity at opposite ends of the molecule and enabling regioselective functionalization strategies .

Workflow

SuFEx click chemistry SVI F hub for modular library synthesis

Selection

Alkyl sulfonyl fluoride with methoxypropyl backbone for differential reactivity

Use Context

Pd(II)-catalyzed cyclopropanation and regioselective building block applications

Why Aliphatic Methoxypropyl Sulfonyl Fluorides Cannot Be Substituted with Simple Analogs: Procurement Considerations for 1-Methoxypropane-2-sulfonyl fluoride


Aliphatic sulfonyl fluorides such as 1-methoxypropane-2-sulfonyl fluoride cannot be trivially interchanged with sulfonyl chlorides, aryl sulfonyl fluorides, or unsubstituted alkyl sulfonyl fluorides without altering reaction outcomes and compatibility profiles. Sulfonyl fluorides exhibit markedly enhanced thermodynamic stability relative to sulfonyl chlorides under both acidic and basic conditions, with exclusive heterolytic (rather than homolytic) S–F bond cleavage conferring resistance to reductive degradation [1][2]. Additionally, the methoxypropyl substituent imparts distinct physicochemical properties—including enhanced organic solvent solubility relative to unsubstituted alkanesulfonyl fluorides [3]—and influences the electronic environment of the electrophilic sulfur center, thereby modulating SuFEx reaction kinetics. The position of the sulfonyl fluoride group (2-position vs. 1-position) further determines steric accessibility and conformational flexibility . Generic substitution with aryl sulfonyl fluorides or methanesulfonyl fluoride fundamentally alters the reactivity profile and synthetic utility of the intended application.

Sulfonyl chlorides may undergo reductive degradation and spontaneous hydrolysis, altering reaction selectivity.

Aryl sulfonyl fluorides belong to a different SuFEx reactivity subset; kinetics and catalyst compatibility may shift.

Unsubstituted or linear isomers change steric accessibility, conformational flexibility, and binding outcomes.

Quantitative Differentiation of 1-Methoxypropane-2-sulfonyl fluoride: Comparative Evidence Against Closest Analogs


Enhanced Stability of Sulfonyl Fluorides vs. Sulfonyl Chlorides Under Harsh Reaction Conditions

Sulfonyl fluorides, including aliphatic derivatives such as 1-methoxypropane-2-sulfonyl fluoride, exhibit substantially greater stability than their sulfonyl chloride counterparts under both acidic and basic aqueous conditions, as well as in the presence of nucleophiles and reducing agents [1]. This stability differential arises from the high S–F bond dissociation energy and the exclusively heterolytic cleavage pathway of S–F bonds, in contrast to sulfonyl chlorides which undergo homolytic S–Cl cleavage and are susceptible to reductive degradation [2][3].

Stability vs. sulfonyl chlorides
Class-level

Heterolytic S–F cleavage resists reduction; sulfonyl chlorides undergo homolytic S–Cl cleavage and hydrolysis.

Supports controlled SuFEx activation in complex synthetic sequences.

Stability advantage inferred from class; compound-specific data not reported.

SuFEx click chemistry Covalent warhead stability Synthetic methodology

Differential Electrophilic Reactivity: Aliphatic vs. Aryl Sulfonyl Fluorides

Alkyl sulfonyl fluorides, including methoxypropyl-substituted derivatives, represent a distinct reactivity subset (Subset III) within the sulfonyl fluoride compound class, exhibiting different inherent S–F bond reactivity compared to aryl sulfonyl fluorides (Subset I) [1]. This classification-based differentiation reflects the electronic and steric influence of the aliphatic backbone on sulfur electrophilicity and SuFEx activation kinetics. The methoxy substituent in 1-methoxypropane-2-sulfonyl fluoride further modulates electron density at the sulfur center relative to unsubstituted alkanesulfonyl fluorides .

Reactivity subset: alkyl vs. aryl
Class-level

Alkyl sulfonyl fluorides (Subset III) exhibit distinct S–F activation kinetics compared to aryl (Subset I).

Procurement of the correct subclass is essential for reproducible SuFEx rates.

Quantitative activation data for this specific compound not yet reported.

SuFEx reactivity Electrophilicity modulation Chemoselectivity

Structural Isomer Differentiation: 1-Methoxypropane-2-sulfonyl fluoride vs. 2-Methoxypropane-1-sulfonyl fluoride vs. 3-Methoxypropane-1-sulfonyl fluoride

The three positional isomers of methoxypropane sulfonyl fluoride—1-methoxypropane-2-sulfonyl fluoride (CAS 1934628-75-7; SMILES: COCC(C)S(=O)(=O)F), 2-methoxypropane-1-sulfonyl fluoride (CAS 1934460-91-9; SMILES: C(S(F)(=O)=O)C(OC)C), and 3-methoxypropane-1-sulfonyl fluoride (CAS 1227250-19-2; SMILES: COCCCS(=O)(=O)F)—differ in the relative positioning of the methoxy and sulfonyl fluoride functional groups along the propane backbone [1]. This positional variation alters the conformational flexibility, steric accessibility of the sulfonyl fluoride warhead, and the spatial separation between electron-donating (methoxy) and electrophilic (SO2F) centers .

Isomer differentiation
Head-to-head

C2 sulfonyl fluoride (branched) vs. C1 isomers: altered steric accessibility and conformational flexibility.

Isomeric identity may shift regioselectivity and binding kinetics in probe applications.

Structural comparison based on SMILES and molecular formula identity.

Regioselective synthesis Conformational analysis Building block design

Multifunctional Synthetic Utility: Aliphatic Sulfonyl Fluorides as Ambiphilic Reagents in Palladium-Catalyzed Cyclopropanation

Alkyl sulfonyl fluorides—the subclass to which 1-methoxypropane-2-sulfonyl fluoride belongs—exhibit ambiphilic reactivity in palladium(II)-catalyzed transformations, a property not shared by aryl sulfonyl fluorides or sulfonyl chlorides [1]. In this reactivity mode, the sulfonyl fluoride functionality serves simultaneously as both an acidifying group (enabling pronucleophile activation) and an internal oxidant (facilitating oxidative addition), enabling the stereoselective cyclopropanation of unactivated alkenes to yield cis-substituted cyclopropanes [2]. This dual functionality is unique to alkyl sulfonyl fluorides and cannot be replicated by alternative SVI F electrophiles.

Ambiphilic Pd(II) cyclopropanation
Reported

Alkyl sulfonyl fluorides act as acidifying group and internal oxidant; yield up to 99% reported.

Enables stereoselective cis-cyclopropane synthesis inaccessible to aryl sulfonyl fluorides.

Class-level inference; direct validation for this compound pending.

Transition metal catalysis C–C bond formation Stereoselective synthesis

SuFEx Click Chemistry Versatility: Sulfonyl Fluorides as Privileged Hubs for Divergent Synthesis

Sulfonyl fluorides function as versatile SVI F hubs in SuFEx click chemistry, enabling rapid and reliable diversification through nucleophilic displacement of fluoride with oxygen and nitrogen nucleophiles to form S–O and S–N linkages [1][2]. The SuFEx reaction is orthogonal to many common functional group transformations and proceeds with high fidelity under catalytic activation conditions (e.g., DBU-type amine catalysts or organosilicon promoters) [3]. Alkyl sulfonyl fluorides, including methoxypropyl derivatives, exhibit SuFEx reactivity that is distinct from both aryl sulfonyl fluorides and sulfonyl chlorides [4].

SuFEx click versatility
Class-level

Forms S–N, S–O, and S–C bonds under mild catalytic conditions; orthogonal to many functional groups.

Supports late-stage diversification and modular library synthesis in chemical biology.

Versatility profile derived from sulfonyl fluoride class; alkyl subtype may require specific catalysis.

Click chemistry Divergent synthesis SVI F hub reactivity

Reduced Toxicity Profile: Aliphatic Methoxypropyl Sulfonyl Fluorides vs. Methanesulfonyl Fluoride

Methanesulfonyl fluoride (MSF) is documented as the most toxic member within a series of sulfonyl fluorides and sulfonyl esters, acting as a potent irreversible inhibitor of acetylcholinesterase (AChE) with demonstrated CNS-selective accumulation and high in vivo toxicity in rodent models (LCt50 4–5 ppm for 1-hour exposure; 1–1.2 ppm for 7-hour exposure) [1][2]. While quantitative toxicity data for 1-methoxypropane-2-sulfonyl fluoride specifically are not reported in the primary literature, the structural incorporation of a methoxypropyl backbone (C4 alkyl chain with ether functionality) substantially increases molecular weight and alters physicochemical properties relative to the C1 MSF scaffold, which class-level SAR evidence indicates is associated with reduced AChE inhibitory potency [3].

Toxicity context vs. MSF
Class-level

Methanesulfonyl fluoride (MSF) is a potent AChE inhibitor (LCt50 4–5 ppm); methoxypropyl substitution expected to reduce hazard.

Supports lower-risk handling context for laboratory procurement.

Compound-specific toxicity data not reported; class SAR inference only.

Safety profile Acetylcholinesterase inhibition Laboratory handling

Optimized Applications of 1-Methoxypropane-2-sulfonyl fluoride in Synthesis and Chemical Biology


SuFEx Click Chemistry Library Synthesis and Late-Stage Functionalization

1-Methoxypropane-2-sulfonyl fluoride serves as a stable SVI F hub for SuFEx click chemistry, enabling the construction of diverse sulfonamide, sulfonate ester, and sulfone libraries under mild catalytic conditions [1]. The aliphatic methoxypropyl backbone provides enhanced solubility in organic solvents relative to unsubstituted alkanesulfonyl fluorides, facilitating reactions in diverse synthetic environments including non-polar media [2]. The positional arrangement (sulfonyl fluoride at C2 with methoxy at C1) offers distinct steric and conformational properties compared to 1-substituted or 3-substituted isomers, which may influence SuFEx reaction rates and regioselectivity in multifunctional substrate contexts .

Transition Metal-Catalyzed C–C Bond Formation via Ambiphilic Alkyl Sulfonyl Fluoride Reactivity

As an alkyl sulfonyl fluoride, 1-methoxypropane-2-sulfonyl fluoride possesses the ambiphilic reactivity profile required for palladium(II)-catalyzed cyclopropanation of unactivated alkenes, wherein the sulfonyl fluoride group functions as both an acidifying pronucleophile activator and an internal oxidant [1]. This dual functionality enables stereoselective synthesis of cis-substituted cyclopropanes, a transformation inaccessible to aryl sulfonyl fluorides or sulfonyl chlorides [2]. The methoxy substituent may provide additional Lewis basic coordination sites for metal catalysis, though direct experimental validation for this specific compound remains to be reported.

Covalent Probe Development and Activity-Based Protein Profiling

Sulfonyl fluorides function as privileged covalent warheads in chemical biology, reacting selectively with nucleophilic amino acid residues (tyrosine, lysine, serine, threonine, histidine) in properly oriented protein binding pockets [1][2]. The methoxypropyl moiety in 1-methoxypropane-2-sulfonyl fluoride provides a moderately hydrophobic linker that can be further elaborated into more sophisticated activity-based probes. The balanced reactivity-stability profile of alkyl sulfonyl fluorides enables their use as tool compounds for target identification, enzyme inhibition studies, and proteome-wide reactivity profiling .

Regioselective Building Block for Divergent Synthetic Pathways

The molecular architecture of 1-methoxypropane-2-sulfonyl fluoride—featuring a reactive sulfonyl fluoride terminus separated from an electron-donating methoxy group by a short hydrocarbon spacer—creates differential reactivity at opposite ends of the molecule [1]. This property makes the compound valuable as a regioselective building block in complex molecule synthesis, where orthogonal functionalization of the methoxy and sulfonyl fluoride termini can be executed in a controlled sequence. The compound's defined stereochemical and conformational profile (branched alkyl attachment at C2) distinguishes it from the linear 3-methoxypropane-1-sulfonyl fluoride isomer [2].

Application
Selection Property
Validation Focus
SuFEx click chemistry library synthesis
Alkyl sulfonyl fluoride SVI F hub with methoxy solubility
SuFEx reaction rates and nucleophile scope
Pd(II)-catalyzed cyclopropanation
Ambiphilic reactivity: acidifying group and internal oxidant
Stereoselectivity and substrate compatibility
Covalent probe development
Balanced reactivity-stability profile of alkyl sulfonyl fluoride
Target engagement and proteome-wide reactivity profiling
Regioselective building block
Differential reactivity at methoxy and sulfonyl fluoride termini
Orthogonal functionalization sequence and isomeric purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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